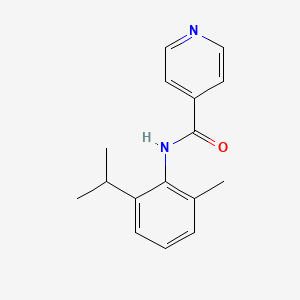![molecular formula C19H28N2O2 B5512355 2-甲基-4-(3-{[(3aS*,6aS*)-1-甲基六氢吡咯并[3,4-b]吡咯-5(1H)-基]羰基}苯基)-2-丁醇](/img/structure/B5512355.png)
2-甲基-4-(3-{[(3aS*,6aS*)-1-甲基六氢吡咯并[3,4-b]吡咯-5(1H)-基]羰基}苯基)-2-丁醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol" is a compound that belongs to the class of pyrrolopyrrole derivatives. These compounds have been studied for their interesting optical and photophysical properties.
Synthesis Analysis
The synthesis of related pyrrolopyrrole derivatives involves efficient conditions for developing tetra-, penta-, and hexa-substituted derivatives. One study by Krzeszewski et al. (2014) reports a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, using p-toluenesulfonic acid as a catalyst, yielding high yields of 1,4-dihydropyrrolo[3,2-b]pyrroles (Krzeszewski et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrrolopyrrole derivatives, like the compound , typically shows strong fluorescence and exhibits moderate to large Stokes shifts. These properties are a result of the strategic placement of electron-withdrawing substituents, as detailed in the study by Krzeszewski et al. (2014) (Krzeszewski et al., 2014).
Chemical Reactions and Properties
Pyrrolopyrrole derivatives can undergo various chemical reactions. For example, studies have shown that these compounds can be prepared from tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles via direct arylation. The presence of electron-rich and electron-poor aromatic haloarenes influences the reaction outcomes (Krzeszewski et al., 2014).
Physical Properties Analysis
The physical properties of pyrrolopyrrole derivatives are characterized by their strong blue fluorescence and high quantum yields of fluorescence, as reported by Krzeszewski et al. (2014). These properties are directly linked to the molecular structure and the nature of substituents (Krzeszewski et al., 2014).
Chemical Properties Analysis
The chemical properties of these derivatives include high two-photon absorption cross-section values measured in the near-IR region. This indicates significant conjugations within the propeller-shaped dyes of these compounds, as observed in the study by Krzeszewski et al. (2014) (Krzeszewski et al., 2014).
科学研究应用
气液平衡和粘度建模
N-甲基-2-吡咯烷酮 (NMP) 混合物的研究,包括与 2-丁醇的混合物,展示了理解科学和工业应用中的溶剂特性和相互作用的重要性。Pourabadeh 等人 (2020) 的研究对 NMP 混合物的气液平衡和粘度进行了建模,突出了溶剂之间的复杂相互作用及其实际意义。这项研究强调了在溶剂选择和使用中进行准确建模的必要性,这与研究和应用 2-甲基-4-(3-{[(3aS*,6aS*)-1-甲基六氢吡咯并[3,4-b]吡咯-5(1H)-基]羰基}苯基)-2-丁醇等复杂有机化合物在各个科学领域中的相关性 (Pourabadeh, Sanjari Fard, & Salmani, 2020)。
合成方法和化学反应
开发用于创建复杂有机分子的合成方法是研究应用中的基础。通过串联闭环复分解-自由基环化和 3-苯氧基和 3-苯硫基-1-丙醇衍生物的气相热解反应合成双环化合物的研究提供了对可用于合成和研究类似于 2-甲基-4-(3-{[(3aS*,6aS*)-1-甲基六氢吡咯并[3,4-b]吡咯-5(1H)-基]羰基}苯基)-2-丁醇的化合物的方法和过程的见解。这些方法对于推进具有在制药和材料科学等各个领域潜在应用的新型有机化合物的合成至关重要 (Clive & Cheng, 2001), (Dib 等人,2008)。
分子工程和生物燃料生产
用于生产基于异戊二烯的 C5 醇的微生物的代谢工程展示了生物技术方法在生产生物燃料和工业化学品方面的潜力。乔治等人 (2015) 的研究展示了对大肠杆菌进行工程改造以生产 3-甲基-3-丁烯-1-醇等化合物,表明分子工程在可持续生产方法中的更广泛影响。这项研究突出了应用类似的工程技术来生产相关化合物的潜力,从而进一步开发可再生资源和生物基化学品 (George 等人,2015)。
属性
IUPAC Name |
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,23)9-7-14-5-4-6-15(11-14)18(22)21-12-16-8-10-20(3)17(16)13-21/h4-6,11,16-17,23H,7-10,12-13H2,1-3H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYYINIKOHNHIV-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC3CCN(C3C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2C[C@@H]3CCN([C@@H]3C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)
![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)

![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)
![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)
![N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)

![2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5512305.png)
![1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5512317.png)


![4-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5512325.png)
![N-(tert-butyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5512347.png)
![ethyl 4-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5512350.png)